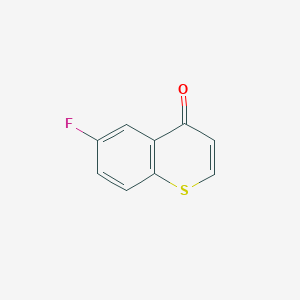

6-Fluoro-4H-thiochromen-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5FOS |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

6-fluorothiochromen-4-one |

InChI |

InChI=1S/C9H5FOS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H |

InChI Key |

TUZCEZRSKNLXIW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C=CS2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 6 Fluoro 4h Thiochromen 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 6-Fluoro-4H-thiochromen-4-one, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are anticipated. The aromatic protons on the fluoro-substituted benzene (B151609) ring would appear as multiplets, with their chemical shifts and coupling patterns influenced by the electron-withdrawing fluorine atom and the thioether linkage. Specifically, the proton at position 5, adjacent to the carbonyl group, is expected to be the most deshielded. The protons at positions 7 and 8 will show splitting patterns consistent with their ortho and meta relationships, further split by the fluorine atom. The two protons on the heterocyclic ring, at positions 2 and 3, would likely appear as doublets, coupled to each other.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | 7.5 - 7.8 | d | JH2-H3 = ~10 Hz |

| H-3 | 6.8 - 7.1 | d | JH3-H2 = ~10 Hz |

| H-5 | 8.2 - 8.5 | dd | JH5-H7, JH5-F |

| H-7 | 7.2 - 7.4 | ddd | JH7-H8, JH7-H5, JH7-F |

Note: This is a predictive table based on related structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct carbon signals are expected. The carbonyl carbon (C-4) will be significantly downfield, typically in the range of 175-185 ppm. The carbon atom directly bonded to the fluorine (C-6) will appear as a doublet due to ¹JC-F coupling, which is characteristically large. Other aromatic and vinylic carbons will also exhibit smaller C-F coupling constants (²JC-F, ³JC-F, etc.), providing valuable confirmation of the fluorine's position. rsc.orgrsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JC-F, Hz) |

|---|---|---|

| C-2 | 130 - 135 | - |

| C-3 | 125 - 130 | - |

| C-4 | 175 - 185 | Small ³JC-F |

| C-4a | 130 - 135 | Small ³JC-F |

| C-5 | 115 - 120 | ²JC-F ≈ 20-25 Hz |

| C-6 | 160 - 165 | ¹JC-F ≈ 245-255 Hz |

| C-7 | 120 - 125 | ²JC-F ≈ 20-25 Hz |

| C-8 | 128 - 132 | Small ⁴JC-F |

Note: This is a predictive table based on related structures. Actual experimental values may vary.

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR)

Given that ¹⁹F is a 100% naturally abundant nucleus with a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique. nanalysis.com For this compound, the spectrum would show a single resonance for the fluorine atom at position 6. The chemical shift of this signal, typically reported relative to a standard like CFCl₃, is characteristic of an aryl fluoride. Furthermore, this signal would be split into a multiplet due to couplings with the neighboring aromatic protons (H-5 and H-7), providing further structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical technique for unequivocally determining the elemental composition of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound (C₉H₅FOS), HRMS would be used to confirm its molecular formula. The experimentally measured monoisotopic mass of the molecular ion [M+H]⁺ would be compared to the theoretically calculated mass. A match within a small tolerance (typically < 5 ppm) provides strong evidence for the proposed formula.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Mass (m/z) | Found Mass (m/z) |

|---|

Note: Data is based on theoretical calculation for the specified molecular formula. Experimental data for related compounds confirms the utility of this technique. rsc.orgrsc.orguq.edu.auresearchgate.net

X-ray Crystallography for Solid-State Structural Analysis

Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction would provide the most definitive structural information. This technique maps the electron density in the crystal, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. Analysis of related thiochromenone structures suggests that the thiochromenone core is largely planar. researchgate.net The crystal packing would likely be influenced by intermolecular interactions such as C-H···O and potential π–π stacking.

Table 4: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| Unit Cell Dimensions | To be determined experimentally |

| Key Bond Lengths (Å) | C=O: ~1.22 Å; C-F: ~1.35 Å; C-S: ~1.75 Å |

Note: This table is hypothetical and serves to illustrate the type of data obtained from an X-ray crystallographic experiment.

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy)

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule's functional groups. For this compound, the FTIR spectrum would be dominated by a strong absorption band for the carbonyl (C=O) group stretch, typically observed between 1650 and 1690 cm⁻¹. Other characteristic bands would include the C-F stretching vibration (around 1200-1250 cm⁻¹) and various C=C stretching vibrations from the aromatic and heterocyclic rings in the 1450-1600 cm⁻¹ region. rsc.orgudel.edu

Table 5: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretch | 1650 - 1690 |

| C=C (Aromatic/Vinylic) | Stretch | 1450 - 1600 |

| C-F (Aryl Fluoride) | Stretch | 1200 - 1250 |

Note: This is a predictive table based on characteristic absorption regions and data from related compounds.

Computational and Theoretical Investigations of 6 Fluoro 4h Thiochromen 4 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for investigating the properties of molecular systems. researchgate.net For thiochromenone derivatives, DFT calculations are employed to determine their molecular geometry and electronic properties. researchgate.net A common method involves using the B3LYP functional with a 6-311++G** basis set for these computations. researchgate.net

HOMO-LUMO Energy Analysis and Molecular Electrostatic Potential Mapping

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the electronic and optical properties of a molecule, as well as its chemical reactivity. ossila.com The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy indicates its capacity to accept an electron. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. emerginginvestigators.org A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. emerginginvestigators.org

In a computational study of 6-fluoro-2-phenyl-4H-thiochromen-4-one, a closely related derivative, the HOMO and LUMO energies were calculated. sciengine.com These values, along with the energy gap, provide insight into the electronic characteristics of the fluorinated thiochromenone scaffold.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 6-fluoro-2-phenyl-4H-thiochromen-4-one | -4.60 | -1.17 | 3.43 |

| Data sourced from a computational study on related thiochromenone derivatives. sciengine.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. uni-muenchen.dechemrxiv.org The MEP map illustrates regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net The electron-rich areas are susceptible to electrophilic attack, while the electron-poor regions are prone to nucleophilic attack. researchgate.net For "6-Fluoro-4H-thiochromen-4-one", the carbonyl oxygen at position 4 would be expected to be a region of high electron density (a site for hydrogen bonding), while the hydrogen atoms on the aromatic ring would represent areas of positive potential. The fluorine atom at position 6, due to its high electronegativity, would influence the electrostatic potential of the entire benzene (B151609) ring.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of thioflavone derivatives, which are structurally related to "this compound", a plausible reaction mechanism has been proposed based on computational and experimental studies. acs.orgnih.gov One such mechanism involves a cross-coupling reaction of a 2-sulfinyl-thiochromone with an arylboronic acid, catalyzed by a palladium(II) complex with a Lewis acid co-catalyst. acs.orgnih.gov

The proposed catalytic cycle involves several key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the 2-sulfinyl-thiochromone.

Transmetalation: The resulting palladium(II) intermediate undergoes transmetalation with the arylboronic acid.

Reductive Elimination: The final step is the reductive elimination of the desired 2-aryl-thiochromen-4-one product, regenerating the palladium(0) catalyst. acs.org

DFT calculations can be used to model the energy profile of such a reaction, identifying the transition states and intermediates, thereby providing a deeper understanding of the reaction pathway and the factors that control its efficiency and selectivity.

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Thiochromenone derivatives have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes. For instance, derivatives of thiochroman-4-one (B147511) have been investigated as potential leishmanicidal agents. nih.govresearchgate.net In these studies, it was noted that the introduction of a fluorine atom at the 6-position could enhance the leishmanicidal activity, suggesting favorable interactions within the target protein's binding site. nih.gov

In another study, N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides were synthesized and evaluated as potential anticancer agents. d-nb.info Molecular docking of these compounds into the active site of a target protein revealed key hydrogen bonding and hydrophobic interactions that contribute to their binding affinity. d-nb.info For example, a derivative with a p-fluorophenyl substitution showed promising cytotoxic activity. d-nb.info

While specific docking studies on "this compound" are not explicitly reported, the existing data on related compounds suggest that the thiochromenone scaffold can effectively bind to various biological targets. The fluorine atom at the 6-position can participate in specific interactions, such as hydrogen bonding or halogen bonding, which can enhance the binding affinity and selectivity of the compound.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a computational method aimed at finding a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are then used to predict the activity of new, unsynthesized compounds.

QSAR studies have been performed on chromene and thiochromenone derivatives to understand the structural requirements for their biological activities. For example, a QSAR study on a series of 4-aryl-4H-chromenes as apoptosis inducers identified that 2D autocorrelation descriptors and dipole moments were important structural parameters influencing their activity. acs.org

While a specific QSAR study focused solely on "this compound" is not available, studies on related series of compounds highlight the importance of substituents on the thiochromenone ring. The electronic and steric properties of these substituents are often encoded in molecular descriptors used in QSAR models. The inclusion of a fluorine atom at the 6-position would significantly impact descriptors such as electronegativity, polarizability, and dipole moment, which in turn would be expected to influence the biological activity of the compound. The development of a QSAR model for a series of 6-substituted thiochromenones, including the 6-fluoro derivative, would be a valuable step in the rational design of new bioactive compounds based on this scaffold.

Structure Activity Relationship Sar Profiling of 6 Fluoro 4h Thiochromen 4 One Analogues

Influence of Fluorine Substitution Position (e.g., C-6) on Biological Response

The introduction of a fluorine atom into a molecular scaffold can significantly alter its biological profile due to fluorine's unique properties, including high electronegativity, small atomic size, and its ability to form strong carbon-fluorine bonds. sci-hub.stmdpi.com The position of this substitution on the thiochromen-4-one ring is a critical determinant of the resulting biological response.

Research has consistently shown that placing a fluorine atom at the C-6 position of the thiochromen-4-one backbone enhances the biological activity of these compounds. rsc.orgnih.gov In studies on antileishmanial agents, the 6-fluoro substitution led to a marked increase in leishmanicidal activity and selectivity compared to the non-fluorinated parent compound. nih.govresearchgate.net For instance, a 6-fluoro-substituted thiochroman-4-one (B147511) derivative bearing a vinyl sulfone moiety was identified as the most potent and selective compound in a series against Leishmania panamensis, with an EC₅₀ value of 3.23 µM and a selectivity index (IS) of 174, which was even higher than the reference drug, amphotericin B. nih.gov

Similarly, in the context of antifungal agents, SAR analysis indicated that electron-withdrawing groups, such as fluorine, at the 6th position of the thiochroman-4-one ring enhance antifungal activity. nih.gov This enhancement is attributed to the electronic modifications the fluorine atom imparts on the scaffold, which can affect interactions with biological targets, membrane permeability, and metabolic stability. mdpi.comrsc.org The substitution at the C-8 position has also been noted to increase activity in some series, suggesting that the electronic landscape of the benzo ring of the thiochromene scaffold is key to modulating its bioactivity. rsc.org

| Compound/Analogue | Substitution | Target/Assay | Activity Metric (EC₅₀) | Source |

| Thiochroman-4-one derivative | H at C-6 | L. panamensis | Less Active | nih.gov |

| 6-Fluoro-thiochroman-4-one vinyl sulfone (4j) | F at C-6 | L. panamensis | 3.23 µM | nih.gov |

| Thiochroman-4-one derivative | Unspecified | Fungal Strains | Baseline Activity | nih.gov |

| 6-Fluoro-thiochroman-4-one analogue | F at C-6 | Fungal Strains | Enhanced Activity | nih.gov |

Role of Electronic and Steric Properties of Substituents on Bioactivity Modulation

The bioactivity of 6-fluoro-4H-thiochromen-4-one analogues is profoundly influenced by the electronic and steric nature of other substituents on the heterocyclic ring system. rsc.orgnih.gov These properties dictate the molecule's interaction with target enzymes or receptors, influencing binding affinity and efficacy.

Electronic Effects: Electron-withdrawing groups (EWGs) are frequently associated with enhanced biological activity in thiochromene derivatives. rsc.orgnih.gov Groups such as nitro (NO₂), trifluoromethyl (CF₃), and halogens (e.g., fluoro, chloro) on the thiochromene scaffold generally lead to increased potency. rsc.orgresearchgate.net For example, in a series of antileishmanial compounds, the introduction of EWGs at the C-4' position of a phenyl ring at C-2 did not significantly alter activity, but the presence of fluorine at C-6 was crucial. researchgate.net In other studies, aromatic substituents at the C-3 position with strong EWGs like CF₃ were found to be the most effective combination for selectively increasing potency against Leishmania donovani. rsc.org The presence of an EWG at the C-8 position has also been linked to a general increase in anticancer activity. rsc.org

Steric Effects: Steric hindrance is another critical factor. While bulky substituents can sometimes provide better target engagement, they can also impede binding. The low reactivity of 2-substituted thiochromones compared to their 2-unsubstituted counterparts is partly attributed to the steric hindrance created by the C-2 substituent. researchgate.net However, in some contexts, bulky groups are favorable. For instance, a tert-butyl group at the para-position of an aromatic ring in one series of thiochromane derivatives led to the highest antimalarial potency. rsc.org The design of sterically hindered ligands has been shown to improve enantioselectivity in catalytic reactions, a principle that underscores the importance of steric factors in molecular recognition. acs.org The balance between electronic and steric effects is delicate; for example, while fluorine and chlorine substituents often enhance anticancer activity through electronic modifications, the larger bromine atom can lead to reduced activity, highlighting this interplay. rsc.org

| Substituent Type | Position | General Effect on Bioactivity | Example | Source |

| Electron-Withdrawing (F, Cl) | C-6 | Increased anticancer activity | 6-fluoro/6-chloro derivatives | rsc.orgnih.gov |

| Electron-Withdrawing (CF₃) | C-3 substituent | Increased antileishmanial potency | 3-Aryl-thiochromen-4-one-1,1-dioxide | rsc.org |

| Electron-Withdrawing (NO₂) | General | Often beneficial | Nitro-substituted analogues | rsc.orgresearchgate.net |

| Bulky, Lipophilic (tert-butyl) | C-2 substituent | Enhanced antimalarial activity | 2-Aryl-thiochromane sulfoxide | rsc.org |

| Small Alkyl Groups | C-4 of ring-A | Favored for anticancer activity | Neo-tanshinlactone analogues | scispace.com |

Effect of Specific Functional Group Incorporations (e.g., Vinyl Sulfones) on Efficacy

The incorporation of specific functional groups is a key strategy for optimizing the efficacy of the thiochromen-4-one core. Among the most successful modifications has been the introduction of a vinyl sulfone moiety. nih.govnih.gov

Compounds bearing a vinyl sulfone group have consistently demonstrated high antileishmanial activity. nih.govmdpi.comresearchgate.net In one study, a series of thiochroman-4-one derivatives were synthesized, and those containing a vinyl sulfone showed potent activity against L. panamensis amastigotes, with EC₅₀ values below 10 µM and high selectivity indices. nih.govmdpi.com The removal of either the double bond (vinyl) or the sulfone group resulted in a significant decrease in activity, underscoring the essential contribution of the complete vinyl sulfone functional group. nih.govresearchgate.net The most active compounds, such as 4j and 4l, exhibited selectivity indices over 100, surpassing the reference drug Amphotericin B in selectivity. nih.govmdpi.com

The mechanism of action for vinyl sulfones is generally accepted to involve the inhibition of cysteine proteases through a nucleophilic attack on the β-position of the sulfone. nih.gov Cysteine proteases are vital for the survival and pathogenesis of various organisms, including parasites like Leishmania and bacteria like Staphylococcus aureus. nih.govnih.gov The electrophilic nature of the vinyl sulfone moiety allows it to act as a Michael acceptor, forming a covalent bond with the thiol group of a cysteine residue in the enzyme's active site, leading to irreversible inhibition. nih.govnih.gov This targeted mechanism contributes to the high potency and, in some cases, the selectivity of these derivatives. nih.gov

| Compound ID | Core Structure | Key Functional Group | Target | Activity Metric (EC₅₀) | Selectivity Index (IS) | Source |

| 4j | 6-Fluoro-thiochroman-4-one | Vinyl Sulfone | L. panamensis | 3.23 µM | 174 | nih.gov |

| 4h, 4i, 4k, 4l, 4m | Thiochroman-4-one | Vinyl Sulfone | L. panamensis | < 10 µM | ≥ 87 | nih.govmdpi.com |

| 3a-c, 3h-m | Thiochroman-4-one | Sulfone (no vinyl) | L. panamensis | Decreased Activity | N/A | nih.gov |

| 2f, 2i-m | Thiochroman-4-one | Vinyl (no sulfone) | L. panamensis | Decreased Activity | N/A | nih.gov |

Assessment of Lipophilicity Contributions to Pharmacological Activity in Fluorinated Analogues

The incorporation of a sulfur atom in the thiochromene ring, replacing the oxygen of a chromene, inherently increases the molecule's lipophilicity. rsc.org This modification can enhance properties like membrane permeability. rsc.org Furthermore, the introduction of a fluorine atom, as in this compound, also tends to increase lipophilicity. sci-hub.st This enhanced lipophilicity can be advantageous, potentially improving passage across biological barriers like the blood-brain barrier or the cell membranes of pathogens.

However, there is an optimal range for lipophilicity. While increased lipophilicity can improve membrane penetration, excessively high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and rapid hepatic clearance, which may limit bioavailability and therapeutic efficacy. acs.org For example, some highly lipophilic chroman-4-one inhibitors were noted to be limited in their utility for more advanced in vivo biological testing. acs.org Therefore, modulating lipophilicity through strategic substitutions is a key aspect of SAR studies. The addition of polar functional groups or specific heterocyclic moieties can help balance the lipophilicity of the fluorinated thiochromen-4-one scaffold to achieve a desirable pharmacological profile. rsc.org

Impact of Isosteric Replacements on Biological Functionality

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry where an atom or a group of atoms is substituted with another that possesses similar physical or chemical properties, with the goal of retaining or improving biological activity while optimizing other properties. openaccessjournals.com

Another significant isosteric replacement reported for this class of compounds involves the substitution of a carbonyl group with a sulfone group. researchgate.net This modification in naphthoquinone analogues, which are structurally related to thiochromenones, resulted in compounds with high bioactivity and selectivity against Leishmania. researchgate.net This success highlights that replacing a key functional group with a bioisostere can help a compound evade certain metabolic pathways or enzymatic degradation while maintaining the necessary geometry and electronic properties for target interaction. researchgate.net The principle of isosteric replacement allows chemists to fine-tune the properties of a lead compound like this compound to create analogues with superior therapeutic potential. openaccessjournals.com

Investigative Research on Biological Activities and Underlying Mechanisms of 6 Fluoro 4h Thiochromen 4 One Derivatives

Antimicrobial Activity Studies

The emergence of drug-resistant pathogens presents a significant global health challenge, necessitating the discovery of new therapeutic agents. nih.gov Derivatives of the thiochroman-4-one (B147511) scaffold, a class of sulfur-containing heterocycles, have garnered attention for their wide range of pharmacological activities. nih.gov Research into these compounds, including those structurally related to 6-Fluoro-4H-thiochromen-4-one, has revealed promising antimicrobial properties.

Derivatives of the thiochroman-4-one core have demonstrated notable efficacy against a spectrum of both Gram-positive and Gram-negative bacteria. mdpi.com In one study, novel spiropyrrolidines tethered with a thiochroman-4-one moiety were evaluated for their antibacterial activity. researchgate.net Several of these compounds exhibited interesting potential, with some showing higher activity against Bacillus subtilis and Staphylococcus epidermidis than the reference antibiotics, Amoxicillin and Ampicillin. mdpi.com

Further investigations into thiochroman-4-one derivatives incorporating carboxamide and 1,3,4-thiadiazole (B1197879) thioether groups also revealed potent antibacterial action. nih.gov One such derivative displayed significant activity against the plant pathogens Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), with EC₅₀ values of 24 μg/mL and 30 μg/mL, respectively. nih.gov Another study focusing on thiochroman-4-one derivatives with oxime ether and 1,3,4-oxadiazole (B1194373) thioether moieties found that compound 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime was the most active against Xoo and Xac, with EC₅₀ values of 17 μg/mL and 28 μg/mL, respectively, outperforming commercial agents like Bismerthiazol and Thiodiazole copper. tandfonline.com

The antibacterial potential of various thiochroman-4-one derivatives is summarized in the table below.

| Compound Series | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Spiropyrrolidine-thiochroman-4-ones (4a-d) | Bacillus subtilis ATCC 6633 | 32 | mdpi.com |

| Spiropyrrolidine-thiochroman-4-ones (4a-d) | Staphylococcus epidermidis CI1232 | 32 | mdpi.com |

| Amoxicillin (Reference) | Bacillus subtilis ATCC 6633 | 64 | mdpi.com |

| Ampicillin (Reference) | Bacillus subtilis ATCC 6633 | 78 | mdpi.com |

| Spiropyrrolidine-thiochroman-4-ones (General) | Gram-negative bacteria | 64-125 | mdpi.com |

The thiochroman-4-one scaffold is also a promising framework for the development of novel antifungal agents. Studies have demonstrated the efficacy of these derivatives against both plant and human fungal pathogens. For example, certain thiochromanone derivatives showed a high level of inhibition against the phytopathogen Botryosphaeria dothidea, exceeding that of the commercial antifungal Pyrimethanil. mdpi.com Similarly, compounds such as 6-methylthiochroman-4-one and 6-chlorothiochroman-4-one displayed total inhibition rates of 96–100% against the phytopathogenic fungus Botrytis cinerea at concentrations of 100 to 250 μg/mL. mdpi.com

In the context of clinical fungi, thiochroman-4-one derivatives have been investigated as inhibitors of N-myristoyltransferase (NMT), a validated target for treating fungal infections. nih.gov One derivative in this class exhibited potent activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.5 μg/mL against Candida albicans. nih.gov The antifungal spectrum of these compounds also includes efficacy against Candida neoformans, Epidermophyton floccosum, Mucor racemosa, Microsporum gypseum, and Aspergillus niger. nih.gov Furthermore, a study on thiochroman-4-one derivatives with oxime ether and 1,3,4-oxadiazole thioether moieties reported that 2-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-6-methylthiochroman-4-one O-methyl oxime had a 79% inhibition rate against B. cinerea, which was superior to the commercial fungicide Carbendazim. tandfonline.com

Research into the antiviral properties of thiochromen-4-one derivatives is an emerging field. While extensive data is not yet available, preliminary findings are promising. A recently reported compound, whose specific structure was not fully detailed but is related to this chemical class, displayed significant antiviral activity against several strains of HIV-1. bioworld.com The compound was active against HIV-1 CH58TF, HIV-1 JRFL, and HIV-1 AD8 infecting CD4+ T cells, with IC₅₀ values of 0.065 µM, 43.82 µM, and 4.8 µM, respectively. bioworld.com Notably, this activity was observed without significant cytotoxicity toward host cells up to a concentration of 100 µM. bioworld.com

The antimicrobial effects of thiochromen-4-one derivatives are attributed to several underlying mechanisms. In parasites, derivatives based on the 4H-thiochromen-4-one 1,1-dioxide core have been shown to disrupt vital metabolic pathways. nih.govnih.gov One key target is trypanothione (B104310) reductase, a critical enzyme that regulates oxidative stress in parasites. nih.govnih.gov By interacting with this enzyme, the compounds lead to a significant increase in reactive oxygen species (ROS) and severe mitochondrial perturbation, ultimately causing parasite death due to a loss of cellular homeostasis. nih.govnih.gov

While not from thiochromen-4-ones, related dithiocarbamate-containing 4H-chromen-4-one derivatives have been shown to cause the rupture or deformation of bacterial cell membranes, suggesting another potential mechanism of action for this broad class of compounds. nih.gov The ability to inhibit microbial enzymes and disrupt cellular pathways is a key feature of the bioactivity of thiochromene and thiochromane scaffolds. nih.gov

Antiparasitic Activity Studies

Beyond their antimicrobial properties, derivatives of this compound have been extensively investigated for their potential in treating neglected tropical diseases caused by parasites.

Derivatives of the thiochroman-4-one and 4H-thiochromen-4-one 1,1-dioxide cores have demonstrated significant potential as antileishmanial agents. nih.govnih.govnih.gov The derivatization of thiochroman-4-ones with acyl hydrazones has been shown to significantly enhance their activity against the intracellular amastigote form of Leishmania panamensis. infontd.org For instance, semicarbazone and thiosemicarbazone derivatives displayed potent antileishmanial activity with EC₅₀ values of 5.4 µM and 5.1 µM, respectively. infontd.org These compounds also showed low cytotoxicity against human monocyte host cells, leading to high selectivity indices (SI). infontd.org

Another study focused on thiochroman-4-one derivatives bearing a vinyl sulfone moiety, which also showed significant activity against L. panamensis amastigotes. nih.gov One compound in this series exhibited an EC₅₀ of 3.24 µM and a very high selectivity index of 173.24, surpassing the reference drug amphotericin B. nih.gov Furthermore, 4H-Thiochromen-4-one-1,1-dioxide derivatives have been evaluated against Leishmania donovani, the agent causing visceral leishmaniasis, with one compound showing potent activity with an EC₅₀ value of 3.96 µM. nih.gov

| Compound/Derivative Type | Parasite Species | Activity (EC₅₀ in µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Semicarbazone of thioflavanone | Leishmania panamensis | 5.4 | 18.6 | infontd.org |

| Thiosemicarbazone of thioflavanone | Leishmania panamensis | 5.1 | 9.8 | infontd.org |

| Vinyl sulfone derivative | Leishmania panamensis | 3.24 | 173.24 | nih.gov |

| 4H-Thiochromen-4-one-1,1-dioxide derivative | Leishmania donovani | 3.96 | Not Specified | nih.gov |

| Naphthoquinone isostere | Leishmania panamensis | 3 | 153 | nih.govnih.gov |

Antitrypanosomal Efficacy (e.g., against Trypanosoma cruzi)

Derivatives of 4H-thiochromen-4-one have demonstrated notable efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease. Research into 4H-thiochromen-4-one 1,1-dioxide derivatives revealed that a series of 27 synthesized compounds exhibited significant activity against major tropical diseases, including trypanosomiasis, with EC50 values below 10 μM. nih.govnih.gov This suggests that the thiochromenone core is a promising scaffold for the development of new antitrypanosomal agents. Further studies on related isothiochromeno[4a,4-d]thiazole derivatives have also shown inhibitory activity against the bloodstream forms of Trypanosoma brucei brucei, with IC50 values ranging from 1.55 to 44.41 μM. researchgate.net The introduction of a fluorine atom at the 6-position of the thiochroman-4-one structure has been noted to enhance antileishmanial activity, a finding that may have positive implications for its efficacy against other trypanosomatids like T. cruzi. nih.gov

Table 1: Antitrypanosomal Activity of Thiochromenone Derivatives

| Compound Class | Target Organism | Activity Metric | Value Range |

|---|---|---|---|

| 4H-Thiochromen-4-one 1,1-dioxide derivatives | Trypanosoma | EC50 | < 10 μM nih.govnih.gov |

Antimalarial Investigations: Enzyme Inhibition (e.g., Trypanothione Reductase, Glutathione (B108866) Reductase) and Mechanism-Based Inactivation

The antimalarial potential of this compound derivatives is closely linked to their ability to inhibit crucial parasite enzymes. The 4H-thiochromen-4-one 1,1-dioxide core has been identified as a key structural feature for activity against Plasmodium, the parasite that causes malaria. nih.gov The mechanism of action is believed to involve the inhibition of trypanothione reductase (TR) and glutathione reductase (GR), enzymes vital for the parasite's defense against oxidative stress. nih.govnih.gov

Trypanothione reductase is a validated drug target in trypanosomatids and has an ortholog in Plasmodium. nih.gov The inhibition of this enzyme disrupts the parasite's redox balance, leading to an increase in reactive oxygen species (ROS) and subsequent cell death. nih.gov The structural design of these thiochromenone derivatives, particularly as allosteric modulators, allows them to effectively inhibit these enzymes. nih.govnih.gov While specific IC50 values for this compound against these enzymes are not extensively detailed in the provided context, the broad activity of the parent compound class underscores its potential. For context, other classes of compounds have been evaluated for their GR inhibitory activity, with IC50 values in the micromolar range. archivesofmedicalscience.com

Elucidation of Molecular Targets and Ligand-Parasite Enzyme Interactions

The molecular basis for the antiparasitic activity of 4H-thiochromen-4-one derivatives lies in their specific interactions with parasite enzymes. Studies have identified the 4H-thiochromen-4-one 1,1-dioxide core as a unique allosteric modulator of trypanothione reductase. nih.govnih.gov This allosteric inhibition is a key aspect of its mechanism, providing a pathway for selectivity against the parasite enzyme over its human counterpart, glutathione reductase.

In-silico and experimental studies have elucidated the specific interactions within the enzyme's binding pocket. Key amino acid residues such as Ser-14, Leu-17, Trp-21, Ser-109, Tyr-110, and Met-113 are crucial for the binding of these inhibitors, leading to interhelical disruption and inactivation of the enzyme. nih.govnih.gov This targeted interaction ultimately leads to a significant increase in ROS levels within the parasite and severe mitochondrial perturbation, culminating in cell death due to a loss of homeostatic balance. nih.gov

Anticancer Activity Studies

In Vitro Cytostatic and Cytotoxic Evaluations on Cancer Cell Lines

Thiochromen-4-one derivatives have been investigated for their potential as anticancer agents, demonstrating cytostatic and cytotoxic effects across a range of human cancer cell lines. While specific data for a 6-fluoro substituted derivative is not detailed, a related thiochromen-4-one derivative exhibited significant inhibitory activity against several cell lines, including gastric cancer (MGC-803), bladder cancer (T-24), non-small cell lung cancer (NCI-H460), and various liver cancer cell lines (HepG2, Hep-3B, SMMC-7721). rsc.org Furthermore, a novel 4H-chromen-4-one derivative has shown potent cytotoxic activity against human colon carcinoma and human prostate adenocarcinoma. mdpi.com The broad-spectrum activity of these scaffolds highlights their potential for further development as anticancer therapeutics.

Table 2: In Vitro Anticancer Activity of Thiochromenone and Chromenone Derivatives

| Compound | Cell Line | Activity Metric | Value |

|---|---|---|---|

| Thiochromen-4-one derivative | MGC-803 (Gastric Cancer) | IC50 | 6.93 μM |

| Thiochromen-4-one derivative | T-24 (Bladder Cancer) | IC50 | 5.01 μM |

| Thiochromen-4-one derivative | NCI-H460 (Lung Cancer) | IC50 | 25.20 μM |

| Thiochromen-4-one derivative | HepG2 (Liver Cancer) | IC50 | 5.26 μM |

| Thiochromen-4-one derivative | Hep-3B (Liver Cancer) | IC50 | 9.58 μM |

| Thiochromen-4-one derivative | SMMC-7721 (Liver Cancer) | IC50 | 7.34 μM |

| 4H-Chromen-4-one derivative | Human Colon Carcinoma | EC50 | 9.68 µg/ml mdpi.com |

Mechanistic Pathways: Induction of Cell Cycle Arrest and Apoptosis (e.g., via Reactive Oxygen Species Generation)

The anticancer effects of thiochromenone derivatives are often linked to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle. A key mechanism implicated in these processes is the generation of reactive oxygen species (ROS). mdpi.com Elevated levels of intracellular ROS can trigger a cascade of events leading to apoptosis. Studies on other complex heterocyclic compounds have demonstrated that they can induce cell cycle arrest, often at the G0/G1 or G2/M phase, and initiate apoptosis through mitochondrial pathways, which are closely associated with ROS production. mdpi.comnih.govnih.gov For instance, thymol, a natural compound, has been shown to induce G0/G1 phase cell cycle arrest and apoptosis in breast and colorectal cancer cells through ROS generation. nih.gov Similarly, certain ferrocene (B1249389) derivatives have been found to cause G0/G1 arrest and apoptosis in hepatocellular carcinoma cells, also linked to an accumulation of ROS and loss of mitochondrial membrane potential. mdpi.com These findings suggest that a likely mechanism of action for the anticancer activity of this compound derivatives involves the induction of oxidative stress, leading to cell cycle disruption and apoptosis.

Enzyme Inhibition Relevant to Oncogenesis (e.g., Tyrosine Kinases, Carbonic Anhydrases)

In addition to inducing apoptosis and cell cycle arrest, another avenue for the anticancer activity of this compound derivatives is the inhibition of enzymes that play a critical role in cancer development and progression. While direct evidence for the inhibition of tyrosine kinases by this specific compound is limited, the broader class of heterocyclic compounds has been explored for this purpose. Tyrosine kinases are crucial mediators of signaling pathways that control cell proliferation, and their inhibition is a major strategy in cancer therapy. nih.gov

More specifically, derivatives of the related chromene scaffold have been investigated as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and hCA XII. nih.gov These enzymes are involved in regulating pH in the tumor microenvironment, which is critical for tumor growth and metastasis. Chromene-based sulfonamides have shown potent inhibitory activity against these isoforms, with Ki values in the nanomolar range. nih.gov This suggests that the thiochromenone scaffold could also be a promising starting point for the design of selective carbonic anhydrase inhibitors.

Table 3: Inhibition of Carbonic Anhydrase Isoforms by Chromene Derivatives

| Compound Class | Target Enzyme | Activity Metric | Value Range |

|---|---|---|---|

| Chromene-based sulfonamides | hCA IX | Ki | 16.6 - 3285 nM nih.gov |

Future Research Directions and Translational Perspectives for 6 Fluoro 4h Thiochromen 4 One

Design and Synthesis of Advanced Fluorinated Thiochromenone Analogues with Enhanced Bioactivity

The future design of 6-fluoro-4H-thiochromen-4-one analogues will focus on systematic structural modifications to optimize bioactivity and target specificity. The introduction of fluorine is known to significantly alter the electronic properties of a molecule, which can be leveraged to fine-tune interactions with biological targets.

Key strategies for creating advanced analogues include:

Multi-site Fluorination: Research into the synthesis of analogues with additional fluorine atoms or trifluoromethyl groups at various positions on the thiochromenone core is a promising avenue. nih.govresearchgate.net The strategic placement of these groups can profoundly influence the molecule's lipophilicity and ability to form key interactions, such as hydrogen bonds, with target proteins.

Substitution at the C2-Position: The synthesis of 2-aryl-4H-thiochromen-4-one derivatives has shown considerable promise. nih.gov Future work will involve introducing a diverse array of substituted aryl and heteroaryl groups at this position to explore structure-activity relationships (SAR) comprehensively. The electronic nature of these substituents (electron-donating vs. electron-withdrawing) is a critical factor in modulating biological activity. nih.gov

Derivatization of the Thioether Moiety: Oxidation of the sulfur atom to sulfoxide or sulfone can significantly alter the geometry and electronic properties of the thiochromenone scaffold. nih.gov For instance, 4H-thiochromen-4-one 1,1-dioxide derivatives have demonstrated potent activity against various parasites, suggesting that this modification is a valuable strategy for enhancing bioactivity. researchgate.netnih.govresearchgate.net

A variety of synthetic methods can be employed and optimized for these purposes, including palladium-catalyzed cross-coupling reactions to introduce aryl groups and oxidative cyclization of fluorinated chalcones. nih.govnih.gov

Table 1: Potential Modifications to the this compound Scaffold

| Modification Site | Proposed Substituent/Modification | Anticipated Effect on Bioactivity | Relevant Synthetic Approach |

|---|---|---|---|

| Aromatic Ring | Additional Fluorine or CF3 groups | Enhanced metabolic stability and binding affinity | Condensation of fluorinated 2-hydroxyacetophenones |

| C2-Position | Substituted Aryl/Heteroaryl Rings | Modulation of target specificity and potency | Suzuki or Stille cross-coupling reactions |

| Sulfur Atom | Oxidation to Sulfoxide or Sulfone | Altered electronic properties and potential for new target interactions | Controlled oxidation reactions |

Exploration of Novel Therapeutic Applications and Target Pathways

While thiochromenone derivatives have been investigated for a range of biological activities, a focused effort is needed to uncover novel therapeutic applications for this compound and its advanced analogues. The unique properties conferred by the fluorine atom may unlock activity against new or challenging biological targets.

Future research should explore the following therapeutic areas:

Antiparasitic Agents: Derivatives of the 4H-thiochromen-4-one 1,1-dioxide core have shown significant promise against parasites responsible for tropical diseases like leishmaniasis. researchgate.netnih.govresearchgate.net Further investigation into the efficacy of 6-fluoro analogues against a broader range of parasites, including those causing malaria and trypanosomiasis, is warranted. The likely target pathway involves the disruption of redox metabolism within the parasite, for example, by inhibiting enzymes like trypanothione (B104310) reductase. nih.govresearchgate.netscilit.com

Antiviral Activity: Fluorinated 2-arylchromen-4-ones have demonstrated notable antiviral effects, particularly against influenza A viruses. nih.govresearchgate.net This suggests that the this compound scaffold could be a valuable starting point for the development of new antiviral agents. High-throughput screening against a panel of viruses could reveal novel activities.

Anticancer Properties: The structural similarity of thiochromenones to flavones, a class of compounds known for their anticancer properties, makes this an important area for exploration. nih.gov Research should focus on evaluating the cytotoxicity of fluorinated thiochromenones against various cancer cell lines and identifying the specific molecular targets and signaling pathways involved.

Enzyme Inhibition: The thiochromenone scaffold is a versatile platform for designing enzyme inhibitors. For example, thiochroman-4-one (B147511) derivatives have been investigated as inhibitors of N-myristoyltransferase (NMT) in fungi. nih.gov Future studies could explore the potential of this compound derivatives to inhibit other key enzymes implicated in human diseases.

Development of Sustainable Synthetic Methodologies and Scalable Production

The translation of a promising compound from the laboratory to clinical application requires the development of efficient, cost-effective, and environmentally friendly synthetic routes. Future research in this area should prioritize green chemistry principles for the synthesis of this compound and its derivatives.

Key areas of focus include:

One-Pot Reactions and Multicomponent Reactions (MCRs): Designing synthetic sequences that combine multiple steps into a single operation can significantly reduce solvent waste, energy consumption, and purification efforts. rsc.orgrsc.org For example, tandem reactions involving nucleophilic addition-elimination followed by an intramolecular SNAr reaction have been used to construct the thiochromenone core efficiently. organic-chemistry.org

Greener Catalysis: While precious metal catalysts like palladium and rhodium are effective, research into more abundant and less toxic metal catalysts, such as copper or iron, is crucial. nih.govrsc.orgorganic-chemistry.org Furthermore, the development of organocatalytic strategies that avoid metals altogether represents a highly sustainable approach.

Aqueous Synthesis: A major goal in sustainable chemistry is to replace toxic organic solvents with water. The development of water-compatible protecting groups and reaction conditions for thiochromenone synthesis would be a significant advancement. nih.gov

Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes can offer improved safety, scalability, and control over reaction parameters. This is particularly important for large-scale production.

Table 2: Comparison of Synthetic Methodologies for Thiochromenone Production

| Methodology | Advantages | Challenges for Scalability | Sustainability Aspect |

|---|---|---|---|

| Classical Multi-Step Synthesis | Well-established routes | Time-consuming, waste generation | Low |

| One-Pot/Tandem Reactions | Increased efficiency, reduced waste | Requires careful optimization of conditions | Medium to High |

| Transition-Metal Catalysis (e.g., Pd, Rh) | High efficiency and selectivity | Cost and toxicity of metals | Medium |

| Greener Catalysis (e.g., Fe, Cu, Organocatalysis) | Lower cost, reduced toxicity | May require more development for high yields | High |

| Continuous Flow Chemistry | Enhanced safety, scalability, and control | Requires specialized equipment | High |

Integrated Computational and Experimental Approaches for Rational Drug Design

The integration of computational modeling with experimental synthesis and testing is essential for accelerating the drug discovery process. This synergistic approach allows for the rational design of more potent and selective analogues of this compound, saving time and resources.

Future research should leverage the following integrated strategies:

Molecular Docking and Dynamics: In silico docking studies can predict the binding modes and affinities of designed analogues against specific protein targets, such as the active site of trypanothione reductase or viral neuraminidase. nih.govresearchgate.net Molecular dynamics simulations can then be used to assess the stability of these protein-ligand complexes over time. mdpi.com

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to investigate the electronic properties of the thiochromenone derivatives, including their molecular electrostatic potential and frontier molecular orbitals (HOMO-LUMO). d-nb.inforesearchgate.net These calculations provide insights into the molecule's reactivity and its potential for intermolecular interactions, helping to explain and predict biological activity. d-nb.inforesearchgate.net

Pharmacophore Modeling and QSAR: By analyzing a series of active and inactive compounds, quantitative structure-activity relationship (QSAR) models can be developed. These models identify the key structural features (pharmacophores) required for biological activity and can be used to predict the potency of novel, untested analogues.

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds early in the discovery process. researchgate.net This allows researchers to prioritize compounds with favorable drug-like properties and flag potential liabilities before committing to costly synthesis.

By combining these computational predictions with targeted synthesis and biological evaluation, a feedback loop is created that systematically refines the molecular design, leading to the development of superior therapeutic candidates based on the this compound scaffold.

Q & A

Q. What are the common synthetic routes for 6-Fluoro-4H-thiochromen-4-one, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclocondensation of fluorinated precursors or nucleophilic substitution at the C4 position. For example, fluorination of thiochromenone derivatives using KF or Selectfluor in polar aprotic solvents (e.g., DMF) at 80–100°C yields ~60–75% product . Microwave-assisted methods (120°C, 30 min) improve efficiency (yields up to 85%) . Key factors:

- Solvent choice : Acetonitrile enhances fluorination efficiency due to high polarity.

- Catalysts : Lewis acids (e.g., AlCl₃) facilitate cyclization .

Table 1 : Comparison of synthetic methods.

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Fluorination | KF, DMF, 100°C, 12h | 65 | |

| Microwave-assisted | Selectfluor, CH₃CN, 120°C, 30min | 85 |

Q. How is the structural integrity of this compound validated experimentally?

Q. What reactivity patterns are observed at the C4 position of this compound?

- Methodological Answer : The C4 carbonyl group undergoes nucleophilic attacks. For example:

- With amines : Forms Schiff bases (e.g., reaction with aniline in ethanol, 60°C, 6h; yield 70%) .

- With hydrazine : Generates hydrazones, useful for bioactivity studies .

Fluorine’s electron-withdrawing effect increases electrophilicity at C4, accelerating reactivity by ~30% compared to non-fluorinated analogs .

Q. What biological assays are suitable for evaluating this compound?

- Methodological Answer : While direct data on this compound is limited, structurally related thiochromenones are tested for:

- Antimicrobial activity : Disk diffusion assays against E. coli and S. aureus .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or oxidoreductases .

Always include cytotoxicity controls (e.g., MTT assay on HEK293 cells) to rule off-target effects .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of fluorine in this compound’s reactivity?

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (AMBER) to model binding to kinase ATP pockets. Key steps:

Optimize geometry using crystallographic data .

Validate docking poses with experimental IC₅₀ values from kinase assays .

Table 2 : Predicted binding affinities for common targets.

| Target | ΔG (kcal/mol) | Reference |

|---|---|---|

| EGFR Kinase | -9.2 | |

| COX-2 | -7.8 |

Q. How should researchers address contradictions in reported synthetic yields or bioactivity data?

- Methodological Answer : Apply reproducibility frameworks :

Q. What strategies improve regioselectivity in derivatizing this compound?

- Methodological Answer : Directed ortho-metalation : Use LDA to deprotonate C3, followed by electrophilic quenching (e.g., iodination). Fluorine’s meta-directing effect favors C2/C6 substitution . Table 3 : Substituent effects on regioselectivity.

| Electrophile | Major Product Position | Yield (%) |

|---|---|---|

| I₂ | C3 | 82 |

| Br₂ | C6 | 75 |

Q. What challenges arise in crystallizing this compound, and how are they resolved?

- Methodological Answer : Challenges include twinning and disorder due to planar stacking. Solutions:

Q. How can green chemistry principles be applied to optimize its synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.